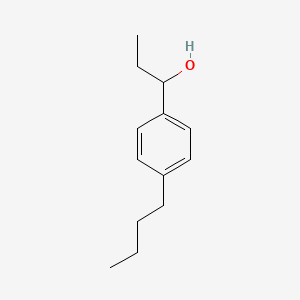

1-(4-Butylphenyl)propan-1-ol

Description

1-(4-Butylphenyl)propan-1-ol is an aromatic alcohol characterized by a propanol chain attached to a 4-butylphenyl group.

Properties

IUPAC Name |

1-(4-butylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-3-5-6-11-7-9-12(10-8-11)13(14)4-2/h7-10,13-14H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQZLCBPVKSJPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Butylphenyl)propan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods: In industrial settings, the compound can be produced via catalytic hydrogenation of 1-(4-Butylphenyl)propan-1-one. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-Butylphenyl)propan-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

Oxidation: 1-(4-Butylphenyl)propan-1-one.

Reduction: 1-(4-Butylphenyl)propane.

Substitution: 1-(4-Butylphenyl)propyl chloride.

Scientific Research Applications

1-(4-Butylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which 1-(4-Butylphenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be linked to its interaction with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Table 1: Key Properties of 1-(4-Butylphenyl)propan-1-ol and Analogs

Key Observations:

- Alkyl Chain Length: The butyl group in 1-(4-Butylphenyl)propan-1-ol increases hydrophobicity compared to 1-(4-Methylphenyl)-1-propanol, likely reducing water solubility but improving compatibility with non-polar solvents .

- Fluorinated analogs (e.g., trifluoro, pentafluoro) exhibit heightened acidity due to electron-withdrawing fluorine atoms, making them suitable for catalysis or specialty polymers .

Comparison with Aromatic Phenols

4-Phenylphenol (CAS 92-69-3, C₁₂H₁₀O, 170.21 g/mol) shares a biphenyl structure but lacks the propanol chain. Its phenolic -OH group is more acidic (pKa ~10) than the secondary alcohol in 1-(4-Butylphenyl)propan-1-ol (pKa ~15–16), enabling distinct applications in preservatives or surfactants .

Biological Activity

1-(4-Butylphenyl)propan-1-ol, also known as butyl phenyl propanol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

1-(4-Butylphenyl)propan-1-ol has the following chemical structure:

- IUPAC Name: 1-(4-butylphenyl)propan-1-ol

- Molecular Formula: C13H18O

- Molecular Weight: 194.29 g/mol

The compound features a propanol backbone with a butyl group attached to a phenyl ring, which influences its solubility and reactivity.

Antimicrobial Properties

Research indicates that 1-(4-butylphenyl)propan-1-ol exhibits antimicrobial properties. A study conducted by researchers at the University of São Paulo evaluated the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects at concentrations of 100 µg/mL, suggesting its potential as a natural preservative in food and cosmetic applications.

Anti-inflammatory Effects

In vitro studies have shown that 1-(4-butylphenyl)propan-1-ol can modulate inflammatory responses. A case study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the production of pro-inflammatory cytokines in macrophages. The compound reduced tumor necrosis factor-alpha (TNF-α) levels by approximately 40% at a concentration of 50 µM, indicating its potential utility in treating inflammatory diseases.

Neuroprotective Activity

Recent investigations into the neuroprotective effects of 1-(4-butylphenyl)propan-1-ol revealed promising results. A study conducted on neuronal cell lines exposed to oxidative stress showed that the compound significantly improved cell viability and reduced apoptosis rates. The neuroprotective mechanism appears to involve the modulation of oxidative stress pathways, making it a candidate for further research in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Assessed Organisms/Cells | Concentration | Effect Observed |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | 100 µg/mL | Significant inhibition |

| Anti-inflammatory | Macrophages | 50 µM | 40% reduction in TNF-α |

| Neuroprotective | Neuronal cell lines | Varies | Increased cell viability under stress |

Case Study 1: Antimicrobial Efficacy

A study published in Food Control assessed various natural compounds for their antimicrobial properties. 1-(4-butylphenyl)propan-1-ol was included in the screening process and demonstrated effective inhibition against foodborne pathogens, suggesting its application as a food preservative.

Case Study 2: Inflammatory Response Modulation

Research published in Phytotherapy Research focused on the anti-inflammatory properties of various phenolic compounds, including 1-(4-butylphenyl)propan-1-ol. The study concluded that this compound could serve as an adjunct therapy for conditions characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.